molecular formula C19H20N4O2 B2974846 N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1797221-14-7

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2974846
CAS No.: 1797221-14-7
M. Wt: 336.395
InChI Key: ZPXUTRMIOHBPII-UHFFFAOYSA-N
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Description

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a benzyl group and a cyanopyridinyl-oxy moiety, making it a versatile scaffold for drug design and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves a multi-step process:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.

    Attachment of the Cyanopyridinyl-oxy Moiety: The final step involves the reaction of the intermediate with 3-cyanopyridine-2-ol under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum efficiency.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridinyl-oxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound in the development of new drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.

    Pharmaceutical Research: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide
  • N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate
  • N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-sulfonamide

Uniqueness

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-benzyl-4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-13-16-7-4-10-21-18(16)25-17-8-11-23(12-9-17)19(24)22-14-15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUTRMIOHBPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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